Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(4-chloroanilino)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: Contains a sulfonyl group instead of a carbonyl group.
Uniqueness
Methyl 4-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methyl groups on the aromatic ring can affect the compound’s electronic properties and its interaction with biological targets .
Properties
IUPAC Name |
methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-3-8-13(14(17)9-10)15(19)18-12-6-4-11(5-7-12)16(20)21-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZACCHOWIKSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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